REACTION_CXSMILES
|
[NH2:1][C:2](=[N:8][OH:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:10]1[CH:14]=[CH:13][C:12]([C:15](O)=O)=[N:11]1.C(N=C=NC(C)C)(C)C>C(Cl)Cl>[O:10]1[CH:14]=[CH:13][C:12]([C:15]2[O:9][N:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:1]=2)=[N:11]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
0.428 g
|
Type
|
reactant
|
Smiles
|
O1N=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
0.525 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for a day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in pyridine
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 h and overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Pyridine was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with DCM and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted four times with DCM
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous HCl solution, saturated NaHCO3, water and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C=C1)C1=NC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.396 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |